4-Amino-3-(4-methylcyclohexyl)butanoic acid
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Overview
Description
4-Amino-3-(4-methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.28 g/mol . This compound is characterized by the presence of an amino group, a butanoic acid moiety, and a cyclohexyl ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-methylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with a butanoic acid derivative to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
4-Amino-3-(4-methylcyclohexyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(3-methylcyclohexyl)butanoic acid: Similar structure but with a different position of the methyl group on the cyclohexyl ring.
4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-amino-3-(4-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14) |
InChI Key |
WPWJEYDSOZNVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)CN |
Origin of Product |
United States |
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